molecular formula C10H8N4 B11907103 1H-Imidazo[4,5-h]quinolin-5-amine CAS No. 35313-62-3

1H-Imidazo[4,5-h]quinolin-5-amine

Katalognummer: B11907103
CAS-Nummer: 35313-62-3
Molekulargewicht: 184.20 g/mol
InChI-Schlüssel: PTVWBEBGSFGHHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-h]quinolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline moiety. The presence of both nitrogen atoms in the imidazole ring and the quinoline structure endows this compound with unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 1H-Imidazo[4,5-h]quinolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-nitro-4-chloroquinoline with an amine in a suitable solvent such as tetrahydrofuran can yield the desired imidazoquinoline compound . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

1H-Imidazo[4,5-h]quinolin-5-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[4,5-h]quinolin-5-amine has a broad spectrum of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Imidazo[4,5-h]quinolin-5-amine involves its interaction with molecular targets such as toll-like receptors (TLR7 and TLR8). Upon binding to these receptors, the compound activates signaling pathways that lead to the production of cytokines, including interferons and other pro-inflammatory molecules . This activation enhances the immune response, making it effective in antiviral and anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

1H-Imidazo[4,5-h]quinolin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and medical applications.

Eigenschaften

CAS-Nummer

35313-62-3

Molekularformel

C10H8N4

Molekulargewicht

184.20 g/mol

IUPAC-Name

3H-imidazo[4,5-h]quinolin-5-amine

InChI

InChI=1S/C10H8N4/c11-7-4-8-10(14-5-13-8)9-6(7)2-1-3-12-9/h1-5H,11H2,(H,13,14)

InChI-Schlüssel

PTVWBEBGSFGHHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C(C=C2N)NC=N3)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.